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molecular formula C17H24N2O4 B153322 tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate CAS No. 609781-33-1

tert-Butyl 4-(4-carbamoylphenoxy)piperidine-1-carboxylate

Cat. No. B153322
M. Wt: 320.4 g/mol
InChI Key: PMEPMWIIELZLHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07196100B2

Procedure details

Add hydrochloric acid (4M in dioxane, 3 mL) dropwise to a solution of 4-(4-carbamoyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester (228 mg, 0.711 mmol) in THF (2 mL). Stir at room temperature for 7 hours (h). Filter the solids and dry under reduced pressure to give the title compound (180 mg, 99%) as hydrochloride.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
228 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[ClH:1].C(OC([N:9]1[CH2:14][CH2:13][CH:12]([O:15][C:16]2[CH:21]=[CH:20][C:19]([C:22](=[O:24])[NH2:23])=[CH:18][CH:17]=2)[CH2:11][CH2:10]1)=O)(C)(C)C>C1COCC1>[ClH:1].[NH:9]1[CH2:10][CH2:11][CH:12]([O:15][C:16]2[CH:21]=[CH:20][C:19]([C:22]([NH2:23])=[O:24])=[CH:18][CH:17]=2)[CH2:13][CH2:14]1 |f:3.4|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
Cl
Name
Quantity
228 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)OC1=CC=C(C=C1)C(N)=O
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at room temperature for 7 hours (h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the solids
CUSTOM
Type
CUSTOM
Details
dry under reduced pressure

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
Cl.N1CCC(CC1)OC1=CC=C(C(=O)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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